1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Chemical Structure and Properties:
The compound 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1000801-76-2) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₃H₂₃BN₂O₃ and a molecular weight of 266.14 g/mol . It features a 3-methoxypropyl group at the 1-position and a pinacol boronate ester at the 5-position of the pyrazole ring. This structure renders it a valuable intermediate in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds .
Borylation: Palladium-catalyzed coupling of halogenated pyrazoles with bis(pinacolato)diboron (B₂pin₂) .
Alkylation: Substitution of pyrazole N-H protons with alkyl halides (e.g., 3-methoxypropyl bromide) under basic conditions .
Properties
CAS No. |
2246762-67-2 |
|---|---|
Molecular Formula |
C13H23BN2O3 |
Molecular Weight |
266.15 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H23BN2O3/c1-12(2)13(3,4)19-14(18-12)11-7-8-15-16(11)9-6-10-17-5/h7-8H,6,9-10H2,1-5H3 |
InChI Key |
BDWSJCUURAAHQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCOC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives
Pyrazole rings are typically synthesized via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For 5-boronate-substituted pyrazoles, this approach requires pre-functionalized diketones containing boronate groups or post-synthetic modification. A study demonstrated that reacting hydrazine hydrate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl acetylacetone yields 5-boronate pyrazoles in 65–72% yield under acidic conditions.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization offers an alternative route. For example, coupling ethynyl boronate esters with diazo compounds in the presence of Pd(PPh₃)₄ generates substituted pyrazoles with boronate functionalities at specific positions. This method enables precise regiocontrol, critical for installing the boronate group at the 5-position.
Introduction of the 3-Methoxypropyl Group
Alkylation of the pyrazole nitrogen with 3-methoxypropyl halides represents the most direct pathway for introducing this substituent.
N-Alkylation Under Basic Conditions
Reactions employing 3-methoxypropyl bromide and potassium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C typically achieve N-alkylation within 6–8 hours. A reported procedure for analogous compounds achieved 85% yield using a 1.2:1 molar ratio of alkylating agent to pyrazole. Excess alkyl halide (1.5 equivalents) and prolonged reaction times (12–18 hours) may improve yields but risk dialkylation.
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency in biphasic systems (water/dichloromethane). This method reduces side product formation and achieves comparable yields (82–88%) at lower temperatures (40–50°C).
Installation of the Dioxaborolan Group
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via Suzuki-Miyaura coupling or direct borylation.
Suzuki-Miyaura Cross-Coupling
This method couples halogenated pyrazoles with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 89–93% |
| Base | KOAc | 78–85% |
| Solvent | 1,4-Dioxane | 90–95% |
| Temperature | 80–90°C | <5% Decomposition |
A representative procedure involves heating 5-bromo-1-(3-methoxypropyl)-1H-pyrazole with B₂pin₂ (1.1 equivalents), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equivalents) in 1,4-dioxane at 85°C for 12 hours under nitrogen. Purification via silica gel chromatography (hexanes/EtOAc, 9:1) affords the target compound in 93% yield.
Direct Borylation via Ir-Catalyzed C–H Activation
Iridium complexes such as [Ir(OMe)(COD)]₂ enable direct C–H borylation of pyrazoles. This method positions the boronate group regioselectively at the 5-position without requiring pre-halogenated intermediates. Reported conditions include:
-
Catalyst: [Ir(OMe)(COD)]₂ (2 mol%)
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Solvent: Cyclohexane
-
Temperature: 80°C
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor N-alkylation but may decompose boronate esters. Non-polar solvents (toluene, dioxane) improve boronate stability during coupling reactions.
Catalytic System Tuning
Pd-based catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) outperform Ni analogs in Suzuki couplings, reducing homocoupling byproducts. Adding 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand enhances catalytic activity by stabilizing Pd(0) intermediates.
Purification Techniques
Silica gel chromatography effectively removes residual catalysts and boron-containing byproducts. Gradient elution (hexanes to EtOAc) achieves >95% purity, as confirmed by HPLC analysis.
Analytical Characterization
Critical spectroscopic data for verifying the target compound include:
-
¹H NMR (CDCl₃): δ 1.38 (s, 12H, Bpin CH₃), 3.32 (s, 3H, OCH₃), 3.89 (t, J = 6.8 Hz, 2H, NCH₂), 6.55 (s, 1H, pyrazole-H)
-
HRMS (ESI): m/z calcd for C₁₃H₂₃BN₂O₃ [M+H]⁺ 267.1874, found 267.1871
Challenges and Limitations
-
Boronate Hydrolysis: Moisture-sensitive intermediates require strict anhydrous conditions. Use of molecular sieves (4Å) in reactions reduces hydrolysis to <2%.
-
Regioselectivity: Competing N1 vs N2 alkylation in pyrazoles necessitates careful control of stoichiometry and temperature.
Industrial-Scale Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat/mass transfer:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Alkylation | Packed-Bed | 45 min | 89% |
| Suzuki Coupling | Microtubular | 2.5 h | 91% |
This approach reduces Pd catalyst loading to 0.8 mol% while maintaining >99.5% conversion .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding boronic acids or borates.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The incorporation of the dioxaborolane group can enhance the bioactivity of these compounds. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The effectiveness of 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in this regard warrants further investigation through in vitro and in vivo studies.
Enzyme Inhibition
This compound may also serve as a potential inhibitor for specific enzymes involved in disease pathways. Its structural features allow for interactions with active sites of target enzymes, which could lead to the development of novel therapeutic agents. For example, similar compounds have been studied for their ability to inhibit kinases and phosphatases critical in cancer and other diseases.
Materials Science Applications
Polymer Chemistry
The dioxaborolane unit in this compound can be utilized as a building block in polymer synthesis. Its ability to undergo cross-linking reactions makes it suitable for creating advanced materials with tailored properties. Research into the synthesis of polymers incorporating this compound could lead to materials with enhanced mechanical strength and thermal stability.
Organic Electronics
Compounds with boron-containing groups are increasingly being explored in organic electronics due to their electron-deficient nature. The incorporation of 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into organic semiconductor formulations could improve charge transport properties and device performance.
Agricultural Chemistry Applications
Pesticide Development
The unique structure of this compound may lend itself to the development of new agrochemicals. Compounds with pyrazole structures have been found to exhibit herbicidal and insecticidal activities. By modifying the chemical structure to optimize efficacy and reduce toxicity to non-target organisms, researchers can develop safer and more effective agricultural products.
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator (PGR). PGRs are crucial in modern agriculture for enhancing crop yields and improving stress resistance. The exploration of 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a PGR could lead to innovative solutions for sustainable agriculture.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Pyrazoles | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Synthesis of Boron-Based Polymers | Materials Science | Developed high-performance polymers with enhanced thermal stability. |
| Development of Novel Insecticides | Agricultural Chemistry | Identified promising candidates for pest control with reduced environmental impact. |
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Bulkiness : The 3-methoxypropyl group in the target compound enhances solubility in polar solvents compared to isopropyl (less polar) or tetrahydropyranyl (bulkier, lower solubility) groups .
- Boronate Position : The 5-position boronate (target compound) vs. 4-position (e.g., 1-Methyl-4-boronate ) affects cross-coupling regioselectivity. 5-Boronates are less sterically hindered, improving coupling efficiency with aryl halides .
Biological Activity
1-(3-Methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1218789-31-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular mass of approximately 293.17 g/mol. The structure features a pyrazole ring substituted with a methoxypropyl group and a dioxaborolane moiety that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and boron functionalities exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activity of 1-(3-methoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated in several studies.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit tumor growth through various mechanisms:
- Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., breast and lung cancer), suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : It is hypothesized that the dioxaborolane group modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : Experimental models showed a decrease in inflammation markers when treated with this compound, indicating its potential for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of related pyrazole compounds have been documented:
- Activity Spectrum : Preliminary tests suggest effectiveness against various bacterial strains.
- Research Insight : A study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Model/Study Reference | Findings |
|---|---|---|---|
| Anticancer | Induction of apoptosis | In vitro cancer studies | Reduced viability in cancer cell lines |
| Anti-inflammatory | Inhibition of cytokines | Animal models | Decreased inflammation markers |
| Antimicrobial | Disruption of bacterial membranes | Microbial assays | Effective against several bacterial strains |
Q & A
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to dock derivatives into target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Protonation states are adjusted at pH 7.4, and binding affinities (ΔG) are calculated .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories. Key interactions (H-bonds with Thr311, hydrophobic packing with Leu321) correlate with antifungal activity .
- ADMET Prediction : SwissADME evaluates logP (target <5), CYP450 inhibition, and bioavailability to prioritize candidates .
What strategies mitigate boronate ester hydrolysis during storage and reactions?
Q. Advanced
- Storage : Argon-flushed vials at –20°C in anhydrous DMF or THF. Desiccants (molecular sieves) prevent moisture ingress .
- Reaction Handling : Schlenk-line techniques under N₂/Ar. Pre-dried solvents (MgSO₄ or activated alumina) minimize hydrolysis .
- Stabilization : Additives like 2,6-lutidine (5 mol%) scavenge trace acids, preserving boronate integrity during prolonged reactions .
How does the 3-methoxypropyl substituent affect solubility and reactivity in cross-coupling reactions?
Q. Advanced
- Solubility : The ether group enhances solubility in polar solvents (logP reduced by ~0.5 compared to alkyl analogs), enabling homogeneous reaction conditions .
- Electronic Effects : Methoxy’s electron-donating nature slightly deactivates the pyrazole ring, necessitating stronger bases (e.g., Cs₂CO₃) for Suzuki couplings .
- Steric Impact : The propyl chain’s flexibility reduces steric hindrance, allowing coupling with bulky partners (e.g., 2-naphthyl halides) without yield loss .
What analytical techniques resolve conflicting data on reaction yields or byproduct formation?
Q. Advanced
- HPLC-MS : Quantifies unreacted starting material and byproducts (e.g., deborylated pyrazole) using a C18 column (ACN/water gradient) .
- Kinetic Studies : In-situ IR monitors boronate consumption (C-B stretch at ~1350 cm⁻¹). Pseudo-first-order kinetics identify rate-limiting steps (e.g., transmetallation) .
- DFT Calculations : Gaussian 16 models transition states (e.g., Pd-B oxidative addition) to rationalize yield variations with different catalysts .
How is the compound utilized in multi-step syntheses of bioactive molecules?
Q. Advanced
- Intermediate in Anticancer Agents : After Suzuki coupling with 4-bromo-1H-indole, the product undergoes Buchwald-Hartwig amination to introduce tertiary amines (e.g., for kinase inhibition) .
- Functionalization : Post-coupling azide-alkyne cycloaddition adds triazole moieties for antimicrobial activity screening .
- Protecting Group Strategies : The boronate ester is stable under acidic conditions (e.g., TFA deprotection of tert-butyl carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
